Physicochemical Profiling and Synthetic Utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary: The "Escape from Flatland" Paradigm
Historically, small-molecule drug discovery relied heavily on planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these flat molecules often suffer from poor aqueous solubility, high attrition rates due to off-target promiscuity (such as hERG channel inhibition), and suboptimal metabolic profiles.
In recent years, the integration of sp³-rich, three-dimensional architectures has revolutionized scaffold design. 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1638765-27-1) represents a premier building block in this paradigm shift [1]. As a spirooxetane derivative, it combines the conformational rigidity of a spirocycle with the unique physicochemical benefits of an oxetane ring. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for its integration into targeted therapeutics, specifically Ubiquitin-Specific Protease (USP) inhibitors.
Physicochemical Properties & Structural Causality
The utility of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is not accidental; it is a direct result of its highly engineered molecular topology. Table 1 summarizes its core quantitative data.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane |
| CAS Number | 1638765-27-1 |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.30 g/mol |
| Monoisotopic Mass | 218.1419 Da |
| Structural Class | Spirooxetane / Aliphatic Heterocycle |
| GHS Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3 |
Causality Behind the Scaffold Design
As a Senior Application Scientist, it is critical to understand why this specific architecture is chosen over simpler analogs:
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The Oxetane Ring (Aqueous Solubility & H-Bonding): The four-membered oxetane ring is highly strained. This strain increases the s-character of the non-bonding electron pairs on the oxygen atom, making it a significantly stronger hydrogen-bond acceptor than larger ethers (like tetrahydrofuran or tetrahydropyran). This strong H-bond capacity drastically lowers the compound's logD, enhancing aqueous solubility without adding polar surface area (PSA) that might hinder blood-brain barrier (BBB) penetration [2].
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The Spirocyclic Core (Metabolic Stability): The spiro[3.5]nonane core projects functional groups into distinct 3D vectors. Unlike open-chain ethers or flexible alkyl amines, the rigid spiro-fusion is sterically hindered, making it highly resistant to cytochrome P450-mediated oxidative degradation.
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The Benzyl Protecting Group (Synthetic Versatility): The benzyl group on the nitrogen at the 5-position serves a dual purpose. Pharmacologically, it can act as a lipophilic anchor to engage deep hydrophobic pockets in target proteins. Synthetically, it acts as a robust protecting group during harsh upstream reactions, which can later be cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to reveal a secondary amine for subsequent functionalization.
Pharmacological Application: USP28 & USP25 Inhibition
One of the most prominent applications of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is its use as an intermediate in the synthesis of carboxamide-based inhibitors targeting Ubiquitin-Specific Proteases (USP28 and USP25) [3].
USP28 is a deubiquitinase that stabilizes several critical oncoproteins, including c-Myc, Notch1, and c-Jun, by preventing their proteasomal degradation. By incorporating the spirooxetane core into a USP28 inhibitor, medicinal chemists achieve the exact spatial geometry required to block the enzyme's active site, leading to the rapid degradation of these tumorigenic drivers.
Mechanism of action for spirooxetane-derived USP28/25 inhibitors in oncology.
Synthetic Methodology & Experimental Protocols
The synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane typically proceeds via the reduction of its corresponding 7-thione precursor. Below is a self-validating, step-by-step protocol adapted from verified patent literature [3].
Synthetic route to 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane via thionation and reduction.
Protocol: Reduction of 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione
Objective: Convert the thione intermediate into the fully saturated spirooxetane amine.
Step 1: Reagent Preparation
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Action: Dissolve 300 mg (1.15 mmol) of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-7-thione in a binary solvent system of Tetrahydrofuran (THF, 15 mL) and Methanol (MeOH, 30 mL).
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Causality: THF ensures complete dissolution of the lipophilic spiro substrate. MeOH is strictly required as a protic co-solvent; it activates the thione/imine intermediate via protonation, making the carbon center highly electrophilic and susceptible to hydride attack.
Step 2: Hydride Addition
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Action: Slowly add Sodium Borohydride (NaBH₄, 412 mg, 11.19 mmol) to the solution at room temperature.
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Causality: A massive excess of NaBH₄ (~10 equivalents) is utilized. Because MeOH competitively reacts with NaBH₄ to form hydrogen gas and sodium tetramethoxyborate, the excess ensures sufficient hydride remains to drive the reduction of the target molecule to completion.
Step 3: Reaction Progression & Self-Validation
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Action: Stir the mixture for 2 hours at room temperature.
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Validation: Monitor via Thin-Layer Chromatography (TLC). The starting thione is UV-active and non-polar. The successful formation of the product is validated by the appearance of a highly polar spot that stains vividly with ninhydrin (indicating the secondary amine), confirming the reaction has proceeded.
Step 4: Quenching & Hydrolysis
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Action: Slowly add 15 mL of deionized water and stir for an additional 14 hours at room temperature.
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Causality: Water safely quenches unreacted NaBH₄. The extended 14-hour stirring is a critical, self-validating safety and yield-maximizing step: it ensures the complete hydrolysis of intermediate borate-amine complexes, freeing the basic amine into the solution and preventing emulsion formation during extraction.
Step 5: Extraction and Isolation
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Action: Extract the aqueous mixture with Dichloromethane (DCM, 2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Result: Yields 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane as a white solid, ready for downstream carboxamide coupling.
Conclusion
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane is far more than a simple reagent; it is a highly optimized structural vector designed to solve modern pharmacokinetic challenges. By leveraging the hydrogen-bonding capacity of the oxetane ring and the metabolic stability of the spirocyclic core, this compound allows drug developers to synthesize highly potent, soluble, and stable therapeutics, particularly in the complex arena of oncology and deubiquitinase inhibition.
References
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NextSDS Database. "5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane Chemical Substance Information." Accessed March 2026. [Link]
- World Intellectual Property Organization (WIPO). "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
